3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
Description
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a p-tolyl group and a piperazine ring bearing a thiophen-2-ylsulfonyl moiety.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-15-4-6-16(7-5-15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-3-2-14-26-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKUYQTIUISLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the p-tolyl group and the piperazine ring. The thiophen-2-ylsulfonyl group is then introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyridazine core substituted with a p-tolyl group and a thiophen-2-ylsulfonyl-piperazine moiety. This structural arrangement is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth in various cancer cell lines. The unique combination of the thiophene and piperazine groups may enhance the compound's ability to interact with specific molecular targets involved in cancer proliferation and survival.
Antimicrobial Properties
The thiophenesulfonamide derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds featuring sulfonamide groups can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The potential of 3-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine as an antimicrobial agent warrants further investigation, especially against resistant pathogens .
Neurological Applications
Compounds containing piperazine rings have been explored for their neuropharmacological effects. Research suggests that they may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interactions of 3-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine with serotonin or dopamine receptors could be a focus for future studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(phenyl)pyridazine
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine
- 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Uniqueness
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group and the thiophen-2-ylsulfonyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structural features, including a piperazine moiety and a thiophenesulfonyl group, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is with a molecular weight of 366.47 g/mol. The compound's structure includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Piperazine moiety : A bicyclic structure that enhances solubility and bioavailability.
- Thiophenesulfonyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Induces apoptosis |
| 12e | MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
| 12e | HeLa | 2.73 ± 0.33 | Inhibits proliferation |
The above data suggest that the compound may induce apoptosis and cell cycle arrest, particularly in lung (A549) and breast (MCF-7) cancer cell lines .
Antimicrobial Activity
Pyridazine derivatives have also demonstrated antimicrobial properties. The presence of the thiophenesulfonyl group enhances the interaction with bacterial enzymes, leading to increased efficacy against various pathogens.
Table 2: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 22c | S. aureus | 15.6 μg/mL |
| 22d | P. aeruginosa | 31.2 μg/mL |
These findings indicate that compounds similar to 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The thiophenesulfonyl group may interact with specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Biofilm Formation : Antimicrobial studies suggest that these compounds can disrupt biofilms formed by bacteria, enhancing their effectiveness against persistent infections .
Case Studies
Several studies have highlighted the efficacy of pyridazine derivatives in clinical settings:
- A study on pyrazole derivatives indicated significant anticancer activity when combined with traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes in resistant cancer types .
- Another investigation into the antimicrobial properties revealed that certain derivatives could outperform standard antibiotics in inhibiting biofilm-forming bacteria, showcasing their potential as novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
